

An In-depth Technical Guide to Amino-PEG24-alcohol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG24-alcohol

Cat. No.: B1192115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG24-alcohol**, a heterobifunctional polyethylene glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its chemical structure, summarizes key physicochemical properties, outlines a common synthetic methodology, and illustrates its role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Amino-PEG24-alcohol is a monodisperse PEG linker characterized by a chain of 24 ethylene glycol units, terminating with a primary amine group at one end and a hydroxyl group at the other. This bifunctional nature allows for sequential or orthogonal conjugation to different molecules of interest. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[1][2][3]}

The primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), enabling covalent attachment to a wide range of molecules.^[1] ^[2] The terminal hydroxyl group can be further derivatized or replaced with other functional groups for subsequent conjugation steps.

Table 1: Physicochemical Properties of **Amino-PEG24-alcohol**

Property	Value	Reference
IUPAC Name	71-amino- 3,6,9,12,15,18,21,24,27,30,33, 36,39,42,45,48,51,54,57,60,63 ,66,69- tricosaoxahenheptacontan-1-ol	
CAS Number	2226726-55-0	
Molecular Formula	C48H99NO24	
Molecular Weight	1074.30 g/mol	
Exact Mass	1073.6557	
Purity	>96%	
Appearance	Solid at room temperature	
Solubility	Soluble in aqueous media, DMF, DMSO, CH ₂ Cl ₂	

Synthesis of Amino-PEG24-alcohol

The synthesis of amino-terminated PEGs, including **Amino-PEG24-alcohol**, typically involves a multi-step process starting from a commercially available PEG diol. A common and effective strategy involves the selective protection of one hydroxyl group, functionalization of the other hydroxyl group to an amine precursor (like an azide), and subsequent deprotection and reduction to yield the final amino-PEG-alcohol.

Below is a generalized experimental protocol based on established methods for synthesizing heterobifunctional PEGs.

Experimental Protocol: A General Synthetic Approach

Step 1: Monoprotection of PEG-24-diol

- Materials: PEG-24-diol, a suitable protecting group (e.g., benzyl bromide), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).

- Procedure:

1. Dissolve PEG-24-diol in anhydrous THF under an inert atmosphere (e.g., argon).
2. Add sodium hydride portion-wise at 0°C and stir for 30 minutes.
3. Slowly add a stoichiometric equivalent of benzyl bromide and allow the reaction to warm to room temperature.
4. Stir the reaction overnight.
5. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purify the mono-benzylated PEG-24 by column chromatography.

Step 2: Conversion of the Free Hydroxyl to an Azide

- Materials: Mono-benzylated PEG-24-alcohol, methanesulfonyl chloride, triethylamine, sodium azide, and appropriate solvents (e.g., dichloromethane, DMF).

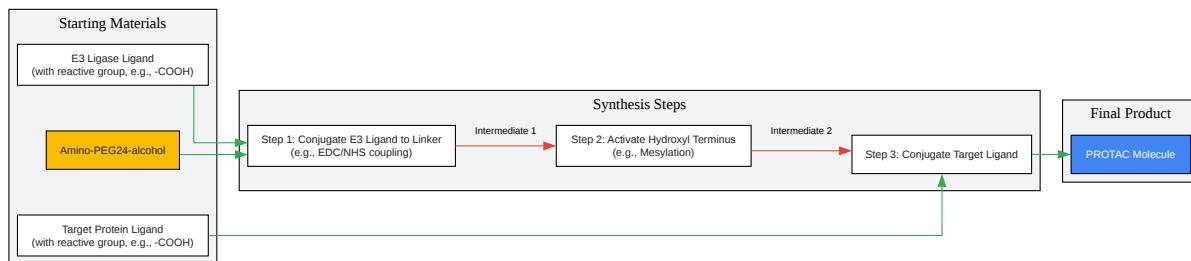
- Procedure:

1. Dissolve the mono-benzylated PEG-24-alcohol in anhydrous dichloromethane and cool to 0°C.
2. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
3. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.
4. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the mesylated intermediate.
5. Dissolve the crude mesylate in DMF and add sodium azide.

6. Heat the reaction mixture (e.g., to 80°C) and stir overnight.
7. Cool the mixture, dilute with water, and extract the product with an organic solvent.
8. Wash the organic layer, dry, and concentrate to yield the azido-PEG-24-benzyl ether.

Step 3: Reduction of the Azide and Deprotection of the Benzyl Ether

- Materials: Azido-PEG-24-benzyl ether, a reducing agent (e.g., triphenylphosphine or catalytic hydrogenation with Pd/C), and appropriate solvents (e.g., THF, water, methanol).
- Procedure (using Triphenylphosphine - Staudinger Reaction):
 1. Dissolve the azido-PEG-24-benzyl ether in a mixture of THF and water.
 2. Add triphenylphosphine and stir the mixture at room temperature overnight.
 3. Concentrate the reaction mixture under reduced pressure.
 4. The resulting product is the amine-protected **Amino-PEG24-alcohol**.
- Procedure (Deprotection):
 1. Dissolve the benzyl-protected amino-PEG24 in a suitable solvent like methanol.
 2. Add a catalyst, such as Palladium on carbon (Pd/C).
 3. Stir the reaction under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS).
 4. Filter off the catalyst and concentrate the solvent to obtain the final product, **Amino-PEG24-alcohol**.

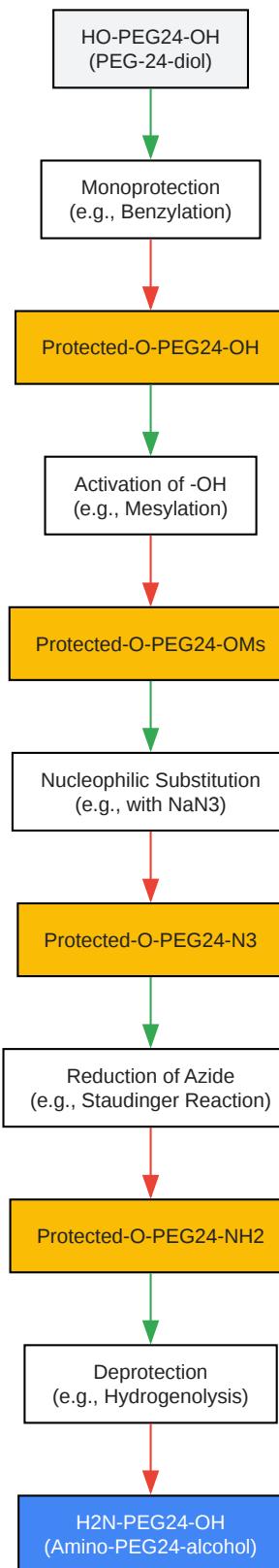

Applications and Workflow

Amino-PEG24-alcohol is a valuable tool in bioconjugation and drug delivery. Its primary application is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in controlling the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands.

Logical Workflow for PROTAC Synthesis using Amino-PEG24-alcohol

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of **Amino-PEG24-alcohol** as a central linker.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for PROTAC synthesis using **Amino-PEG24-alcohol**.

General Synthesis Workflow for Amino-PEG24-alcohol

The following diagram outlines the key transformations in the synthesis of **Amino-PEG24-alcohol** from a PEG-diol starting material.

[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway for **Amino-PEG24-alcohol**.

Conclusion

Amino-PEG24-alcohol is a highly versatile and valuable building block in the fields of medicinal chemistry and drug delivery. Its well-defined structure, bifunctional nature, and the advantageous properties imparted by the PEG chain make it an ideal linker for constructing complex biomolecules, most notably PROTACs. The synthetic routes, while multi-stepped, are based on reliable and well-documented chemical transformations, allowing for its production with high purity. As research into targeted protein degradation and other advanced drug delivery systems continues to expand, the utility and importance of linkers like **Amino-PEG24-alcohol** are set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG24-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 3. Amino-PEG24-alcohol|COA [dccchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG24-alcohol: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192115#amino-peg24-alcohol-chemical-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com